CP-10 is synthesized from the combination of Palbociclib, a known CDK4/6 inhibitor, and Pomalidomide, an immunomodulatory drug. This compound falls under the category of targeted protein degraders, which utilize the cellular ubiquitin-proteasome system to selectively eliminate proteins from cells. Its selectivity and efficacy make it a valuable tool in cancer research and potential therapeutic applications.
The molecular structure of CP-10 comprises two main components linked together:
The chemical formula for CP-10 is with a molecular weight of approximately 396.45 g/mol. The structural analysis reveals that CP-10 retains functional groups essential for binding to its targets while facilitating the recruitment of E3 ligases for degradation.
CP-10 operates through a mechanism that involves several key reactions:
In vitro studies demonstrate that CP-10 can achieve up to 89% degradation of CDK6 at concentrations around 100 nM in human glioblastoma U251 cells, indicating its potency and effectiveness.
The mechanism of action for CP-10 can be described as follows:
Quantitative proteomic analyses have confirmed that CP-10 preferentially degrades CDK6 over other cyclin-dependent kinases, showcasing its selectivity and potential therapeutic advantages.
CP-10 exhibits several notable physical and chemical properties:
Relevant data indicates that at concentrations around 100 nM, CP-10 demonstrates significant biological activity with minimal off-target effects.
CP-10 has significant applications in scientific research, particularly in oncology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2